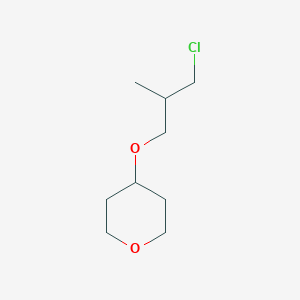
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a 3-chloro-2-methylpropoxy substituent attached to the fourth carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanol with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, in dichloromethane at ambient temperature . Another method includes the use of cerium ammonium nitrate to couple aldehydes with 3-buten-1-ol, resulting in the formation of chlorotetrahydropyran derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a protecting group for alcohols.
2-(4-Bromophenoxy)tetrahydropyran: Used as a pharmaceutical intermediate.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Studied for its potential biological activity.
Uniqueness
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C9H17ClO2 |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
4-(3-chloro-2-methylpropoxy)oxane |
InChI |
InChI=1S/C9H17ClO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
Clave InChI |
JGXCVVOICNUFRW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CCOCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
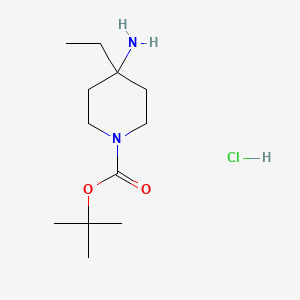
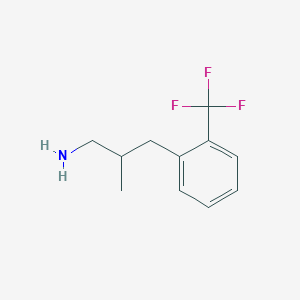
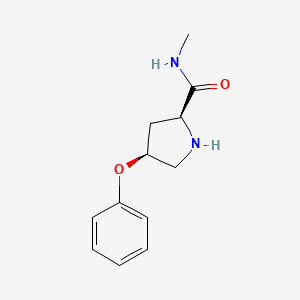

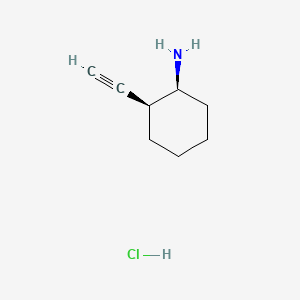
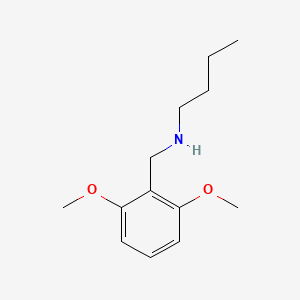
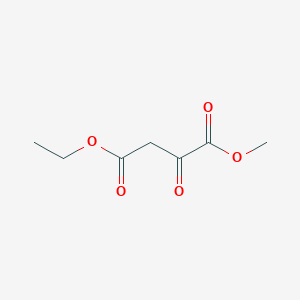

![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
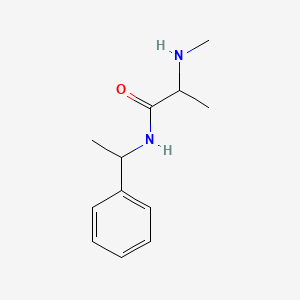

![N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
